

# Head-to-Head Studies of Sapropterin and Other BH4 Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: Sapropterin

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This guide provides a detailed comparison of **sapropterin** dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), with other BH4 analogs and therapies for conditions related to BH4 deficiency, primarily Phenylketonuria (PKU). We present available head-to-head experimental data, detailed methodologies, and visual representations of relevant pathways and study designs.

## Introduction to BH4 and its Analogs

Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase. Deficiencies in BH4 or its regenerating enzymes lead to metabolic disorders, most notably PKU, a condition characterized by the inability to metabolize phenylalanine (Phe). **Sapropterin** dihydrochloride (Kuvan®) is a licensed pharmacologic treatment that works by enhancing the activity of residual PAH enzyme in responsive patients. [1] In recent years, other therapeutic strategies and BH4 analogs, such as sepiapterin and pegvaliase, have emerged, prompting the need for direct comparative studies.

## Sapropterin vs. Sepiapterin

Sepiapterin is a precursor to BH4 and is under investigation as a more bioavailable alternative to **sapropterin**. [2] Clinical trials are directly comparing the efficacy of sepiapterin to **sapropterin** in reducing blood Phe levels in PKU patients.

## Clinical Trial Data

A Phase III, randomized, crossover, open-label, active-controlled study (NCT04916247, also known as APHENITY) has been conducted to compare sepiapterin with **sapropterin** in PKU patients aged 2 years and older.[3][4][5] While final detailed results from this head-to-head comparison are being prepared for full publication, preliminary data and results from earlier phases indicate promising outcomes for sepiapterin.

A preceding Phase II study suggested that a greater proportion of patients experienced benefits with sepiapterin compared to **sapropterin** (Kuvan). Top-line results from the Phase III APHENITY trial's placebo-controlled portion showed a mean percentage reduction in phenylalanine (Phe) of 63% in patients treated with sepiapterin. In a subset of patients with classical PKU, the reduction was 69%.

Table 1: Summary of Sepiapterin Phase III APHENITY Trial (Placebo-Controlled Part) Efficacy Data

Parameter	Sepiapterin Group (n=49)	Placebo Group	p-value
Mean Phe Reduction	63%	Minimal Reduction	<0.0001
Mean Phe Reduction (Classical PKU subset, n=6)	69%	-	-

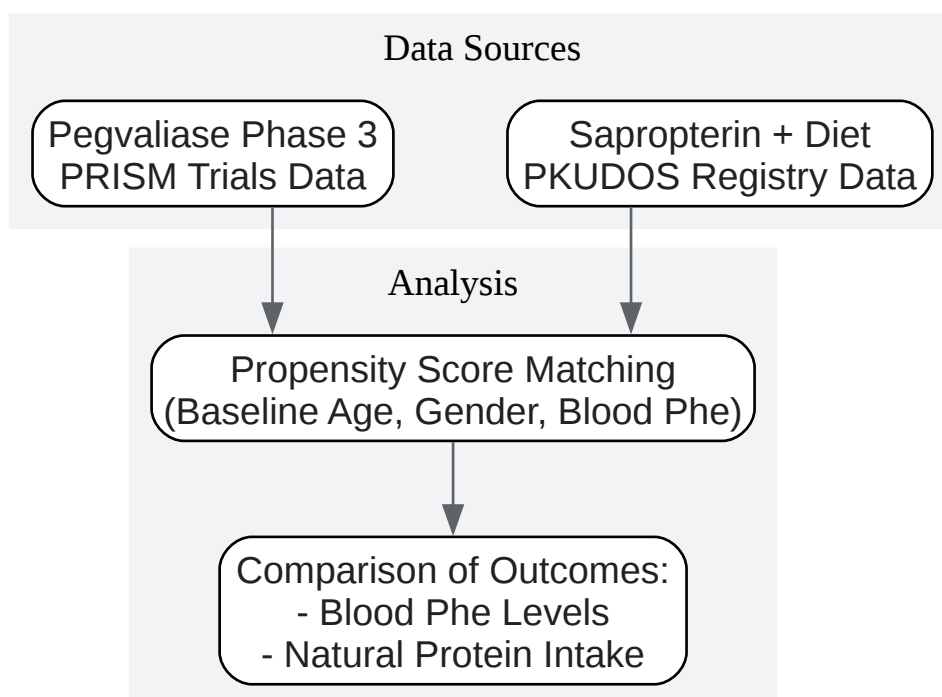
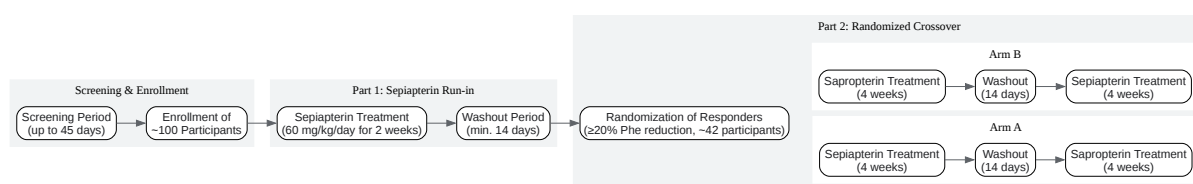
## Experimental Protocol: APHENITY Phase III Study (PTC923-PKU-301)

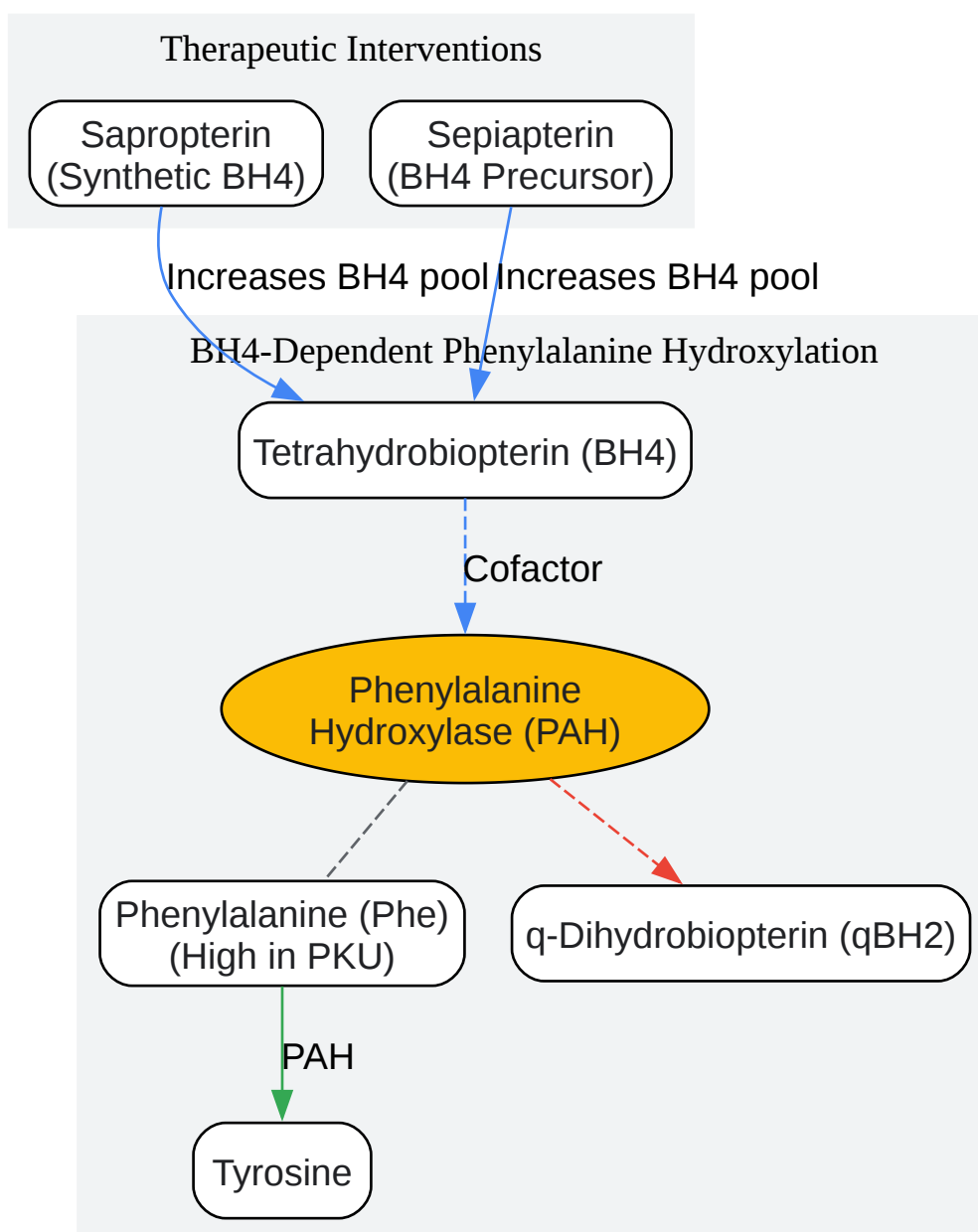
The APHENITY study was designed as a global, double-blind, placebo-controlled trial with a subsequent head-to-head comparison period.

- Part 1 (Run-in): All enrolled participants received 60 mg/kg per day of sepiapterin for 2 weeks. This was followed by a minimum 14-day washout period.
- Part 2 (Crossover): Participants who demonstrated a  $\geq 20\%$  reduction in blood Phe levels in Part 1 were randomized to receive sequential treatment with 60 mg/kg/day of sepiapterin for

4 weeks and 20 mg/kg/day of **sapropterin** for 4 weeks. The order of treatment was randomized. Each 4-week treatment period was followed by a 14-day washout period.

- Primary Endpoint: The primary outcome measure is the reduction in blood Phe levels compared to baseline.





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